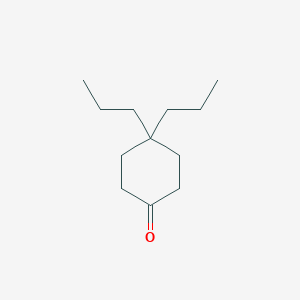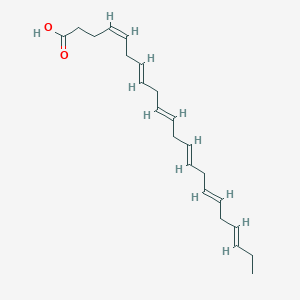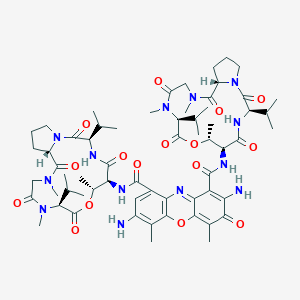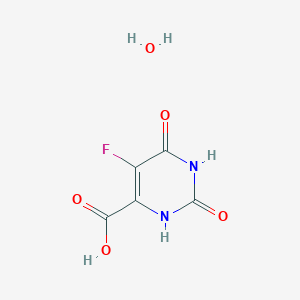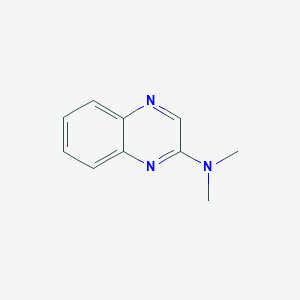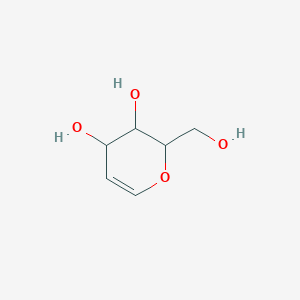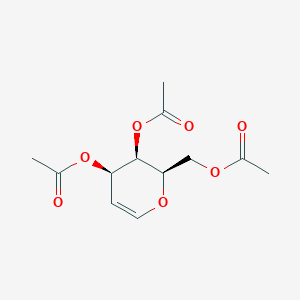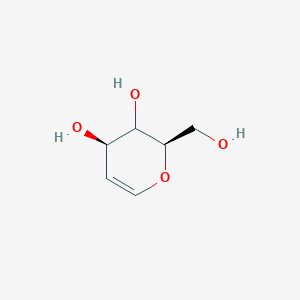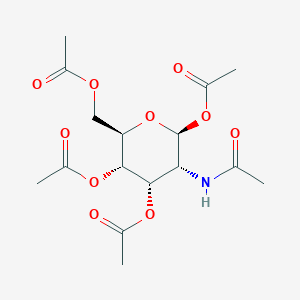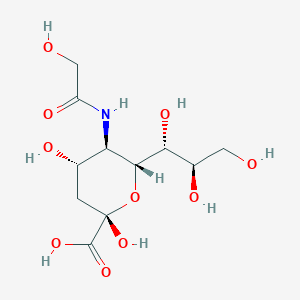
(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid is a chiral amino acid derivative with multiple hydroxyl groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring both amino and hydroxyl functional groups, allows it to participate in a variety of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the use of protected sugar derivatives, which are then subjected to a series of chemical transformations, including oxidation, reduction, and amination, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high stereoselectivity and yield. Enzymatic methods are often preferred due to their mild reaction conditions and environmental friendliness. Additionally, large-scale production may utilize continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various functionalized derivatives, such as ketones, aldehydes, amides, and esters, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals and as a probe for studying metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. Its multiple functional groups allow it to form hydrogen bonds and other interactions, stabilizing its binding to the target molecules.
Comparison with Similar Compounds
- (2R,5R)-2-amino-5-hydroxyhexanoic acid
- 2-bromoethylamine
- 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
Comparison: (2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. This distinguishes it from other similar compounds, which may have different configurations or fewer functional groups. The unique structure of this compound allows it to participate in a broader range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62362-63-4 |
|---|---|
Molecular Formula |
C6H13NO6 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4+,5+/m1/s1 |
InChI Key |
TWRBLFYGIMLXMO-MBMOQRBOSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)N)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)N)O |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)N)O |
Synonyms |
D-Mannolactam; D-Mannonolactam; Nojirimycin B Lactam; (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidinone; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)
